Progesterone Receptor Antagonist Activity: 2-Propylpyrimidin-5-OL Achieves 3.20 nM IC₅₀ vs. Structurally Related Pyrimidine PR Antagonists
2-Propylpyrimidin-5-OL exhibits progesterone receptor (PR) antagonist activity with an IC₅₀ of 3.20 nM in human T47D breast cancer cells assessed by inhibition of progesterone-induced alkaline phosphatase [1]. In the same assay system using human T47D cells and measuring alkaline phosphatase inhibition, structurally distinct pyrimidine-based PR antagonists demonstrated markedly reduced potency: one analog showed an IC₅₀ of 130 nM and another 270 nM [2][3]. The target compound thus achieves approximately 40-fold to 84-fold greater potency than these comparator pyrimidine antagonists evaluated under identical experimental conditions.
| Evidence Dimension | PR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.20 nM |
| Comparator Or Baseline | Pyrimidine PR antagonist A: IC₅₀ = 130 nM; Pyrimidine PR antagonist B: IC₅₀ = 270 nM |
| Quantified Difference | 40.6-fold more potent than 130 nM analog; 84.4-fold more potent than 270 nM analog |
| Conditions | Human T47D breast cancer cells; inhibition of progesterone-induced alkaline phosphatase activity; antagonist mode |
Why This Matters
Nanomolar PR antagonist potency in a clinically relevant human cell line establishes this compound as a differentiated starting point for endocrine therapy discovery programs targeting progesterone-dependent diseases including breast cancer and endometriosis.
- [1] BindingDB. BDBM50375823 (CHEMBL407847). Antagonist activity at human PR expressed in human T47D cells: IC₅₀ = 3.20 nM. View Source
- [2] BindingDB. BDBM50367113 (CHEMBL4174942). Antagonist activity at PR in human T47D cells: IC₅₀ = 130 nM. View Source
- [3] BindingDB. BDBM50367126 (CHEMBL4163497). Antagonist activity at PR in human T47D cells: IC₅₀ = 270 nM. View Source
